Cas no 1597933-16-8 (3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione)

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione is a specialized organosulfur compound featuring a cyclobutyl ether moiety and an iodine substituent on a sulfolane-derived framework. Its unique structure makes it valuable as an intermediate in synthetic organic chemistry, particularly for constructing complex heterocycles or functionalized sulfones. The iodine group offers versatility for further derivatization via cross-coupling reactions, while the cyclobutoxy fragment may confer steric or electronic effects in target molecules. This compound is suited for applications in medicinal chemistry and materials science, where precise control over molecular architecture is critical. Handling requires standard precautions for iodinated and sulfone-containing compounds.
3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione structure
1597933-16-8 structure
Product Name:3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione
CAS No:1597933-16-8
MF:C8H13IO3S
MW:316.156493902206
CID:5707923
PubChem ID:114773984
Update Time:2025-06-10

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclobutoxy-4-iodotetrahydrothiophene 1,1-dioxide
    • 1597933-16-8
    • EN300-1133177
    • 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione
    • Inchi: 1S/C8H13IO3S/c9-7-4-13(10,11)5-8(7)12-6-2-1-3-6/h6-8H,1-5H2
    • InChI Key: JTMOUPQLQHYNDY-UHFFFAOYSA-N
    • SMILES: IC1CS(CC1OC1CCC1)(=O)=O

Computed Properties

  • Exact Mass: 315.96301g/mol
  • Monoisotopic Mass: 315.96301g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 278
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 51.8Ų

3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione Pricemore >>

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Additional information on 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione

Comprehensive Overview of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1597933-16-8): Properties, Applications, and Research Insights

The compound 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1597933-16-8) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structural features, including the cyclobutoxy moiety and the iodo-substituted thiolane ring, make it a valuable intermediate for synthesizing complex molecules. Researchers are particularly interested in its potential as a sulfone-based building block, which is crucial for developing novel therapeutics and advanced materials.

In recent years, the demand for sulfur-containing compounds like 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione has surged due to their versatility in drug discovery. The iodo functional group offers excellent reactivity for cross-coupling reactions, a hot topic in click chemistry and bioconjugation. This aligns with the growing trend of targeted drug delivery systems and precision medicine, where researchers seek efficient ways to modify bioactive molecules.

From a synthetic chemistry perspective, the 1lambda6-thiolane-1,1-dione core of this compound provides stability while enabling diverse transformations. Its cyclobutyl ether side chain is another area of interest, as cyclobutane derivatives are increasingly explored for their conformational rigidity in protease inhibitors and kinase modulators. These properties resonate with current searches for "small molecule scaffolds for cancer therapy" and "bioisosteres in medicinal chemistry."

The compound's physicochemical properties, such as solubility and lipophilicity, are critical for its applications in high-throughput screening and fragment-based drug design. Analytical techniques like NMR and LC-MS are commonly employed to characterize 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione, addressing frequent queries about "quality control of synthetic intermediates" and "structural elucidation of heterocycles."

Beyond pharmaceuticals, this compound's sulfone group has implications in materials science, particularly in designing polymeric electrolytes for batteries—a trending topic due to the global push for renewable energy storage. Its potential role in photoactive materials also ties into searches for "organic semiconductors" and "light-responsive molecules."

Safety and handling of 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione follow standard laboratory protocols for iodo-organic compounds. While not classified as hazardous under normal conditions, proper storage away from light and moisture is recommended—addressing common concerns about "stability of halogenated compounds." Researchers often inquire about "scaling up sulfone synthesis", highlighting industrial relevance.

In summary, 3-Cyclobutoxy-4-iodo-1lambda6-thiolane-1,1-dione (CAS No. 1597933-16-8) represents a multifaceted tool for modern chemistry. Its intersection with drug discovery, materials innovation, and green chemistry positions it as a compound of enduring scientific value, answering pressing questions in both academic and industrial settings.

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